6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by fused thiophene, pyrimidine, and cycloheptane systems. Its structure includes a central 4-thia-2-azatricyclo[7.5.0.0³,⁷]tetradeca-1,3(7),5,8-tetraene scaffold substituted with an amino group at position 6, a 3-methylphenyl carboxamide moiety at position N, and a thiophen-2-yl group at position 6. The molecular weight is approximately 463–466 g/mol based on analogs with similar substituents . Key features include:
- Thiophene substitution: Enhances aromatic π-stacking interactions and modulates lipophilicity.
- 3-Methylphenyl group: Influences solubility and receptor-binding affinity.
- Amino group: Provides hydrogen-bonding capacity, critical for biological interactions.
Synthetic routes for related compounds involve cyclocondensation of aldehydes, thioureas, and nitriles, followed by alkylation or aryl substitution (e.g., Scheme 36 in ).
Properties
IUPAC Name |
6-amino-N-(3-methylphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-14-7-5-8-15(13-14)26-23(28)22-21(25)20-19(18-11-6-12-29-18)16-9-3-2-4-10-17(16)27-24(20)30-22/h5-8,11-13H,2-4,9-10,25H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENCRDRZCWAPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CS5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, which is used to form carbon-carbon bonds between organotin compounds and halides . The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison (Table 1):
Table 1: Key Analogs and Their Properties
*Estimated based on substituent contributions. †Predicted using XLogP3 trends. ‡Computed from .
Key Findings :
Lipophilicity (XLogP3): Compound X (thiophen-2-yl) has higher lipophilicity (~5.8) compared to Analog A (furan-2-yl, XLogP3=5.7), due to thiophene’s sulfur atom increasing hydrophobic interactions. Analog B (trifluoromethyl) shows the highest XLogP3 (~6.1) due to the CF₃ group’s strong electron-withdrawing and lipophilic nature. Analog C (benzothiazole) exhibits lower XLogP3 (~4.2), attributed to polar dimethylamino and benzothiazole groups.
Hydrogen-Bonding Capacity: Compound X and Analog A share 2 donors/7 acceptors, favoring solubility in polar solvents. Analog B’s thiazole and CF₃ groups reduce acceptors to 6, while Analog C’s spiro-oxa system increases acceptors to 8.
Synthetic Accessibility :
- Compound X and Analog A are synthesized via cyclocondensation and alkylation (). Analog B requires trifluoromethylation, a more complex step involving hazardous reagents (e.g., SF₄).
Biological Relevance :
- Thiophene and furan analogs (X and A) are explored as kinase inhibitors due to their planar aromatic systems. Analog B’s CF₃ group is linked to enhanced metabolic stability in antimicrobial studies.
Structural and Functional Divergence
- Thiophene vs. Furan : Thiophene’s sulfur enhances electron delocalization and stability compared to furan’s oxygen, making Compound X more resistant to oxidative degradation.
- Aryl Substitutents : The 3-methylphenyl group in X improves membrane permeability over Analog A’s dimethoxyphenyl, which may reduce CNS penetration due to higher polarity.
- Trifluoromethyl vs.
Biological Activity
Structural Overview
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃N₃OS₂
- SMILES Notation : CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N
- InChIKey : FLXFBFNREGXXAL-UHFFFAOYSA-N
This compound features a complex arrangement of thiophene and azatricyclo structures, which contribute to its unique chemical properties.
Anticancer Properties
Recent studies have indicated that compounds similar to 6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide exhibit significant anticancer activity. For instance:
- Case Study 1 : A derivative of the compound was tested against various cancer cell lines, showing IC50 values in the nanomolar range against the NAMALWA tumor cell line, indicating strong cytotoxicity .
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting cell death in malignant cells.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand the relationship between the structural features of these compounds and their biological activities. Key findings include:
| Structural Feature | Activity Level |
|---|---|
| Presence of thiophene | High |
| Amino group at position 6 | Moderate |
| Carboxamide functionality | High |
This table summarizes how modifications to the core structure impact biological efficacy.
Toxicity and Side Effects
While promising in terms of efficacy, the toxicity profile of this compound needs careful evaluation. Early studies suggest that:
- Low Toxicity in Normal Cells : Preliminary tests indicate that normal cell lines exhibit less sensitivity compared to cancerous cells.
Bioavailability
Research into the pharmacokinetics of this compound is limited but essential for understanding its therapeutic potential. Factors influencing bioavailability include:
- Solubility : The solubility of the compound in biological fluids is crucial for its absorption.
- Metabolic Stability : Understanding how quickly the compound is metabolized can inform dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
